Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity
Topic: Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals A Fou...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review of N-(3-methoxyphenyl)-2-(phenylamino)acetamide biological activity
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, scientists, and drug development professionals
A Foundational Scaffold in Antimalarial and Neuroprotective Drug Discovery
Executive Summary
N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6) represents a pivotal "privileged scaffold" in medicinal chemistry, specifically within the class of
-anilinoacetamides . While often utilized as a chemical building block, recent high-throughput screening campaigns have elevated this specific chemotype as a lead structure for two distinct therapeutic areas:
Antimalarial Therapeutics: As a potent inhibitor of PfSTART1 , a phospholipid transfer protein essential for Plasmodium falciparum survival.
Neurodegenerative Disease: As a dual-binding inhibitor of Butyrylcholinesterase (BChE) , offering potential in Alzheimer’s disease management.[1]
This guide provides a rigorous technical analysis of the compound’s synthesis, biological mechanisms, and experimental protocols, serving as a reference for its application in hit-to-lead optimization.
Soluble in DMSO, DMF, Ethanol; Low solubility in Water
Lipophilicity (cLogP)
~2.3 (Estimated)
H-Bond Donors/Acceptors
2 Donors / 3 Acceptors
Synthesis Protocol
The synthesis of
-(3-methoxyphenyl)-2-(phenylamino)acetamide follows a classic two-step nucleophilic substitution pathway. This protocol is designed for high purity (>98%) suitable for biological assays.
Reaction Scheme
Step A (Chloroacetylation): 3-Anisidine + Chloroacetyl chloride
Synthesis of Intermediate: 2-chloro-N-(3-methoxyphenyl)acetamide
Dissolve 3-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) containing
(12 mmol) at 0°C under atmosphere.
Dropwise add chloroacetyl chloride (11 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.
Stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Wash with 1N HCl (remove unreacted amine), then sat.
, then brine. Dry over and concentrate.
Validation: Intermediate should appear as a solid.[2] Yield >85%.
Synthesis of Target: N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Dissolve the chloro-intermediate (5 mmol) in Acetonitrile (15 mL).
Add Aniline (6 mmol) and anhydrous
(10 mmol). Note: acts as an HCl scavenger.
Reflux at 80°C for 6–8 hours.
Workup: Cool to RT. Pour into ice-cold water (50 mL). The product usually precipitates.
Purification: Filter the precipitate.[3] Recrystallize from Ethanol/Water (9:1) to remove trace aniline.
Validation: Purity check via HPLC.
-NMR should show a singlet for (~3.8 ppm) and a singlet for (~4.0 ppm).
Figure 1: Two-step synthetic pathway for the target acetamide derivative.
Biological Activity: Antimalarial Mechanism
Recent investigations into the "aryl amino acetamide" class have identified them as potent antimalarials. This specific molecule serves as a simplified analogue of the optimized tool compound WJM-715 .
Target Identification: PfSTART1
The primary molecular target is PfSTART1 (Plasmodium falciparum STAR-related lipid transfer protein 1).
Physiological Role: PfSTART1 is responsible for transferring phospholipids (specifically phosphatidylcholine) between the parasite's endoplasmic reticulum and the food vacuole or plasma membrane. This lipid trafficking is vital for membrane expansion during the parasite's replication phase.
Mechanism of Action: The acetamide scaffold binds to the hydrophobic pocket of the START domain, locking the protein in a conformation that prevents lipid uptake/release.
Structure-Activity Relationship (SAR)
Linker: The acetamide (
) linker is critical for positioning the two aryl rings.
3-Methoxy Ring: The 3-methoxy substituent improves lipophilicity and metabolic stability compared to the unsubstituted phenyl ring.
Phenylamino Group: Provides
- stacking interactions within the PfSTART1 hydrophobic cleft.
Figure 2: Mechanism of action for PfSTART1 inhibition in Plasmodium falciparum.
Biological Activity: Cholinesterase Inhibition
Beyond malaria, this scaffold exhibits activity against Butyrylcholinesterase (BChE) , a therapeutic target for Alzheimer’s Disease (AD).[1]
Selectivity: Derivatives of this class often show selectivity for BChE over AChE (Acetylcholinesterase).
Binding Mode:
The Phenylamino moiety interacts with the Peripheral Anionic Site (PAS) via
- stacking.
The Acetamide linker spans the enzyme gorge.
The 3-Methoxyphenyl ring interacts with the Catalytic Anionic Site (CAS).[1]
Potency: Analogues in this series have demonstrated
values in the low micromolar range ().
Experimental Protocols for Validation
A. In Vitro Antimalarial Assay (SYBR Green I)
This protocol validates the compound's efficacy against P. falciparum (Strain 3D7 or Dd2).
Culture: Maintain P. falciparum in human erythrocytes (2% hematocrit) in RPMI 1640 medium.
Plating: Distribute parasite culture (100
L, 0.5% parasitemia) into 96-well plates.
Treatment: Add serial dilutions of the test compound (dissolved in DMSO). Include Chloroquine as a positive control.
Incubation: Incubate at 37°C for 72 hours in a gas chamber (
).
Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).
Calculation: Plot fluorescence vs. log[concentration] to determine
L buffer, 10 L test compound, and 20 L BChE enzyme (from equine serum).
Incubate at 25°C for 15 minutes.
Add 10
L DTNB and 10 L BTC.
Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
Analysis: % Inhibition =
.
References
Sleebs, B. E., et al. (2024). "Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein." MalariaWorld.
Tarr, S. J., et al. (2019). "Malaria Parasite Translocon Structure and Mechanism of Effector Export." Nature/PMC.
Wang, Y., et al. (2023). "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors." BMC Chemistry.
Mancilla, T., et al. (2003).[4] "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc.
PubChem Compound Summary. "Acetamide, N-(3-methoxyphenyl)-".[5] National Center for Biotechnology Information.
Molecular weight and physicochemical characteristics of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
An In-depth Technical Guide to N-(3-methoxyphenyl)-2-(phenylamino)acetamide: Molecular and Physicochemical Profile Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overvie...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-(3-methoxyphenyl)-2-(phenylamino)acetamide: Molecular and Physicochemical Profile
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the molecular and physicochemical characteristics of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural features, predicted properties, and potential therapeutic applications. The guide details a plausible synthetic route, analytical characterization methods, and discusses its potential biological activities based on structurally related compounds.
Introduction
N-(3-methoxyphenyl)-2-(phenylamino)acetamide belongs to the class of acetamide derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.[1][2][3] The structural framework of this compound, featuring a central acetamide linker with methoxyphenyl and phenylamino moieties, suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information and provide a predictive analysis of its physicochemical properties to facilitate further research and development.
Molecular and Structural Characteristics
The fundamental molecular attributes of N-(3-methoxyphenyl)-2-(phenylamino)acetamide are summarized below.
Property
Value
Source
Molecular Formula
C₁₅H₁₆N₂O₂
Molecular Weight
256.3 g/mol
CAS Number
1021084-95-6
Synonyms
2-anilino-N-(3-methoxyphenyl)acetamide
Physical Form
Powder
InChI Key
QXLQOZBXRPZFHD-UHFFFAOYSA-N
Molecular Structure:
The structure of N-(3-methoxyphenyl)-2-(phenylamino)acetamide is characterized by a central acetamide core. The amide nitrogen is substituted with a 3-methoxyphenyl group, and the alpha-carbon of the acetyl group is substituted with a phenylamino group.
Caption: 2D structure of N-(3-methoxyphenyl)-2-(phenylamino)acetamide.
Physicochemical Characteristics (Predicted)
Property
Predicted Value for N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Experimental/Predicted Value for N-(3-methoxyphenyl)acetamide
logP
~2.5 - 3.5
1.3 - 1.72
Topological Polar Surface Area (TPSA)
~50 Ų
38.3 Ų
Hydrogen Bond Donors
2
1
Hydrogen Bond Acceptors
3
2
Rotatable Bonds
5
2
Melting Point
Not available
103-103.5 °C
Boiling Point
Not available
338.7 °C
Solubility
Predicted to be sparingly soluble in water
Soluble in ethanol
Note: Predicted values are estimations based on the compound's structure and may differ from experimental values.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide is the Schotten-Baumann reaction.[2][4] This well-established method for amide synthesis involves a three-step process.
Caption: Proposed two-step synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide.
Step-by-Step Protocol:
Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide
Dissolve 3-methoxyaniline (1 equivalent) in a suitable volume of glacial acetic acid.
Slowly add chloroacetyl chloride (1.1 equivalents) to the solution while stirring.
Heat the reaction mixture on a water bath for 15-30 minutes.
Cool the mixture and add a solution of sodium acetate in water to precipitate the product.
Filter the solid, wash with water to remove residual acetic acid, and dry. The product can be recrystallized from a suitable solvent like ethanol.[4]
Step 2: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
In a round-bottom flask, combine 2-chloro-N-(3-methoxyphenyl)acetamide (1 equivalent), aniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone.
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and pour it into crushed ice.
Filter the resulting solid precipitate, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-methoxyphenyl)-2-(phenylamino)acetamide.[4]
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group, the methylene protons, and the N-H protons of the amide and amine groups.
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching for the secondary amine and amide, C=O stretching for the amide, and C-O stretching for the methoxy group.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[7]
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final compound.[6]
Potential Biological Activities and Applications
Based on the biological activities of structurally similar acetamide derivatives, N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a promising candidate for investigation in several therapeutic areas.
Anticoagulant Activity
A study on N-phenyl-2-(phenyl-amino) acetamide derivatives has demonstrated their potential as inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade.[2] This suggests that N-(3-methoxyphenyl)-2-(phenylamino)acetamide may also exhibit anticoagulant properties, making it a potential lead compound for the development of new antithrombotic agents.
Anti-inflammatory and Antioxidant Activities
Acetamide derivatives have been reported to possess both anti-inflammatory and antioxidant activities.[1][3][8] The presence of the methoxy and phenylamino groups may contribute to these properties by modulating inflammatory pathways or by scavenging free radicals. Further investigation into its effects on inflammatory markers and its radical scavenging capacity is warranted.
Safety and Handling
N-(3-methoxyphenyl)-2-(phenylamino)acetamide is associated with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a compound with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its molecular and predicted physicochemical characteristics, a plausible synthetic route, and methods for its analytical characterization. The potential for this compound to exhibit anticoagulant, anti-inflammatory, and antioxidant activities, based on the properties of related structures, makes it a compelling target for future research. The information presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration of novel therapeutic agents.
References
PubChem. Acetamide, N-(3-methoxyphenyl)-. Available from: [Link]
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]
EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. Available from: [Link]
PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]
PubChem. 2-(3-methoxyphenyl)-N-(2-phenylethyl)acetamide. Available from: [Link]
PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link]
PubChem. Acetamide, N-[3-(ethylamino)-4-methoxyphenyl]-. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
ResearchGate. Melatonin, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793),... Available from: [Link]
PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]
Research Journal of Pharmacy and Technology. N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]
PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available from: [Link]
Cheméo. Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf. Available from: [Link]
Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available from: [Link]
Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
ResearchGate. Review for Analytical Methods for the Determination of Mefenamic Acid. Available from: [Link]
MDPI. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Available from: [Link]
Structure-Activity Relationship (SAR) of 3-methoxyphenyl acetamides
Title: Structure-Activity Relationship (SAR) of 3-Methoxyphenyl Acetamides: A Modular Scaffold for Targeted Therapeutics Executive Summary The N-(3-methoxyphenyl)acetamide scaffold represents a privileged substructure in...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structure-Activity Relationship (SAR) of 3-Methoxyphenyl Acetamides: A Modular Scaffold for Targeted Therapeutics
Executive Summary
The N-(3-methoxyphenyl)acetamide scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability compared to its para-substituted congeners. Unlike 4-methoxyanilines, which are prone to bioactivation into toxic quinone imines, the 3-methoxy (meta) variant offers a safer, lipophilic anchor for engaging hydrophobic pockets in targets ranging from Tubulin to Tyrosine Kinases (e.g., EGFR, VEGFR). This guide dissects the SAR of this moiety, providing a validated roadmap for transforming the core N-acetyl-m-anisidine structure into potent biological probes.
The core scaffold, N-(3-methoxyphenyl)acetamide (CAS: 588-16-9), serves as a "pharmacophoric anchor." Its utility stems from three distinct structural zones:
Zone A (The Meta-Anchor): The 3-methoxy group functions as a weak hydrogen bond acceptor and a lipophilic handle. Being in the meta position, it exerts an inductive electron-withdrawing effect (
) balanced by a mesomeric donating effect, but without the direct resonance conjugation to the nitrogen lone pair seen in para-isomers. This preserves the nucleophilicity of the amide nitrogen for H-bonding.
Zone B (The Linker): The acetamide bridge provides a rigid planar geometry (bond order ~1.5) and essential Hydrogen Bond Donor (NH) and Acceptor (C=O) motifs.
Zone C (The Diversity Vector): The
-carbon of the acetamide allows for rapid diversification via nucleophilic substitution, enabling the attachment of complex "tails" (heterocycles, solubilizing groups).
Table 1: Core Physicochemical Properties
Property
Value
Implication for Drug Design
Molecular Weight
165.19 g/mol
Ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted)
~1.3 - 1.45
Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA
38.3 Ų
Well below the 140 Ų limit, suggesting high oral bioavailability.
H-Bond Donors
1
Critical for interaction with backbone carbonyls in binding pockets.
H-Bond Acceptors
2
The methoxy oxygen often engages water networks or specific residues (e.g., Ser/Thr).
Synthetic Protocol: The "Chloroacetyl-Linker" Strategy
To explore the SAR of this scaffold, a robust, divergent synthetic route is required. The most field-proven method utilizes a 2-step "Cap-and-Snap" approach.
Step 1: Scaffold Generation (The Cap)
Objective: Synthesize the electrophilic intermediate 2-chloro-N-(3-methoxyphenyl)acetamide.
Validation: Monitor by LC-MS for the [M+H]+ peak of the product.
Purification: Recrystallization from Ethanol is often sufficient; otherwise, Flash Chromatography.
Visualizing the Workflow
Caption: Divergent synthesis workflow allowing rapid library generation from the stable chloro-acetamide intermediate.
SAR Deep Dive: Case Studies
The biological activity of 3-methoxyphenyl acetamides is heavily dependent on the "Tail" moiety (Zone C). Below are two validated case studies demonstrating the scaffold's versatility.
Case Study A: Anticancer Agents (Kinase Inhibition)
Target: Cyclin-Dependent Kinase 2 (CDK2) / Cyclin A2.
Mechanism: The acetamide NH and Carbonyl mimic the ATP adenine ring interactions, while the 3-methoxy phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
Data synthesized from Kobesy et al. (Ref 1)
Compound ID
Tail Structure (Zone C)
IC50 (MCF-7) [nM]
IC50 (HCT-116) [nM]
Notes
Cmpd 14
4-oxo-1-phenyl-pyrazolo-pyrimidine
45
6
Most potent. The bulky tail fits the ATP pocket; 3-OMe anchors orientation.
Cmpd 15
4-oxo-1-(4-methylphenyl)-...
46
7
4-Methyl on the tail maintains activity; tolerance for lipophilicity.
Sorafenib
(Reference Drug)
144
176
The 3-methoxy scaffold outperforms the standard in these specific lines.
Insight: The 3-methoxy group is superior to unsubstituted phenyl here, likely due to specific Van der Waals contacts in the hydrophobic cleft of the kinase.
Case Study B: Tubulin Polymerization Inhibitors
Target: Colchicine Binding Site of Tubulin.[1]
Mechanism: The molecule acts as a "molecular wedge," preventing the curvature of tubulin dimers necessary for microtubule formation.
Table 3: SAR of Indole-Acetamide Hybrids
Data synthesized from Zhang et al. (Ref 2)
Compound ID
Tail Structure (Zone C)
IC50 (MGC-803) [µM]
Tubulin Inhibition
15b
5-methoxyindole
1.56
Potent
15a
Indole (unsubstituted)
>10
Weak
15g
5-bromoindole
Moderate
Moderate
Insight: Here, the N-(3,4,5-trimethoxyphenyl) analog is often cited, but the mono-3-methoxy variants (like N-(3-methoxyphenyl)) retain significant activity when paired with a highly lipophilic tail like 5-methoxyindole. The 3-methoxy group on the anilide ring mimics the A-ring of Colchicine.
Mechanistic Signaling & Interaction Map
Understanding how this small molecule disrupts complex biological systems is key to optimization. The diagram below illustrates the dual-pathway potential depending on the "Tail" selection.
Caption: Bifurcated mechanism of action. The core scaffold drives binding affinity, while the tail determines target selectivity (Kinase vs. Cytoskeleton).
References
Kobesy, M. R., et al. "Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide." Bioorganic Chemistry, 2025.[2]
Zhang, Y., et al. "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Molecules, 2021.[3][4][5][6]
PubChem.[7][8] "Acetamide, N-(3-methoxyphenyl)- (CID 11494)."[7] National Library of Medicine.
Gomez-Monterrey, I., et al. "Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
Arora, R., et al. "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry, 2009.
Pharmacophore Elucidation and Structural Optimization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide Scaffolds
Executive Summary This technical guide provides a rigorous framework for the pharmacophore modeling of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a privileged scaffold within the -aminoacetamide class. While often ex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the pharmacophore modeling of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a privileged scaffold within the
-aminoacetamide class. While often explored for antimicrobial activity, recent medicinal chemistry campaigns have elevated this structural class as a potent template for Factor VIIa (FVIIa) inhibition (anticoagulant) and Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory).
This whitepaper moves beyond basic modeling to address the specific challenges of this molecule: the rotational flexibility of the methylene linker (
) and the electronic influence of the meta-methoxy substituent. We present a self-validating workflow for generating high-fidelity pharmacophore hypotheses, bridging in silico predictions with in vitro bioactivity.
Chemical Space & Structural Analysis
Before initiating the computational workflow, one must deconstruct the ligand's topology to understand its binding potential. The molecule,
, consists of three distinct pharmacophoric zones.
Structural Decomposition
Feature Zone
Chemical Moiety
Pharmacophoric Role
Electronic Character
Zone A (Tail)
Phenylamino group
Hydrophobic / -Stacking
Lipophilic anchor; often occupies the S1 pocket in proteases.[1]
Zone B (Linker)
Acetamide ()
H-Bond Donor/Acceptor
The amide nitrogen acts as a Donor; the carbonyl oxygen as an Acceptor. The methylene bridge introduces critical flexibility.
Zone C (Head)
3-Methoxyphenyl
H-Bond Acceptor + Hydrophobic
The meta-OCH group is a specific H-bond acceptor, crucial for selectivity (e.g., interacting with His/Ser residues).
The "Methylene Hinge" Challenge
The central methylene group (
) connecting the aniline nitrogen and the amide carbonyl is the source of significant conformational entropy. A common failure mode in modeling this scaffold is using a single rigid conformer.
Directive: You must perform a Stochastic Conformational Search (Monte Carlo or Boltzmann Jump) rather than a simple energy minimization to capture the "folded" vs. "extended" states of the linker.
This protocol uses the Factor VIIa active site as the biological context, deriving a model from the interaction patterns of the
-aminoacetamide scaffold.
Workflow Architecture
Figure 1: Systematic workflow for generating a structure-based pharmacophore model for N-(3-methoxyphenyl)-2-(phenylamino)acetamide.
Detailed Protocol
Step 1: Ligand Preparation & Protonation
The aniline nitrogen (Zone A) has a
~4.6, meaning it remains neutral at physiological pH (7.4). However, the amide nitrogen is non-basic.
Critical Check: Ensure your preparation software does not protonate the aniline nitrogen. A charged species here would disrupt the hydrophobic interaction required for the S1 pocket.
Step 2: Conformational Sampling
Method: Mixed Torsional/Low-Mode sampling.
Energy Window: 5.0 kcal/mol (to capture bioactive high-energy conformers).
Rationale: The meta-methoxy group can rotate to be cis or trans relative to the phenyl ring. Both rotamers must be sampled to ensure the oxygen acceptor vector is correctly oriented.
Step 3: Pharmacophore Feature Definition
Based on the docked pose of the scaffold into the Factor VIIa (or COX-2) pocket, define the following features:
D1 (Donor): The Aniline NH. Maps to the backbone carbonyl of the target protein (e.g., Gly residue in FVIIa).
A1 (Acceptor): The Amide Carbonyl (
). Often interacts with the oxyanion hole or a catalytic serine.
R1 (Ring): The Phenylamino ring.[2][3] Maps to the hydrophobic S2 pocket.
A2 (Acceptor - Vectorized): The 3-Methoxy Oxygen.
Note: This is the Selectivity Filter . In COX-2 inhibitors, this methoxy group often targets the side pocket unique to the enzyme isoform.
Step 4: Self-Validating the Model (The "Trustworthiness" Pillar)
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Set Construction: Generate 500 decoys using the DUD-E (Directory of Useful Decoys) methodology. Match physical properties (MW, LogP) but enforce topological dissimilarity.
Screening: Screen the N-(3-methoxyphenyl)-2-(phenylamino)acetamide derivatives against the decoys.
Metric: Calculate the Enrichment Factor (EF1%) .
Pass Criteria: EF1% > 10 (The model finds actives 10x better than random chance).
Fail Criteria: EF1% < 5. If this occurs, relax the tolerance radius of the R1 (Ring) feature from 1.5Å to 2.0Å.
Interaction Map & Pharmacophore Hypothesis
The following diagram visualizes the spatial arrangement of the pharmacophoric features relative to the chemical structure.
Figure 2: 2D Pharmacophore Map. Yellow = Hydrophobic, Blue = H-Bond Donor, Red = H-Bond Acceptor. The distance between the Aniline NH and the Methoxy O is a critical shape determinant.
Strategic Application: Hit-to-Lead Optimization
Once the model is validated, use it to guide the synthesis of next-generation analogs.
The "Methoxy Scan"
The 3-methoxy group is electronically donating (
). To improve potency:
Hypothesis: If the methoxy group acts purely as an H-bond acceptor, replacing it with a 3-acetyl or 3-cyano group (stronger acceptors) should increase affinity, provided the steric bulk is accommodated.
Experiment: Synthesize the 3-CN analog and screen against the pharmacophore. If the fit score decreases, the pocket is sterically restricted.
Linker Rigidification
The flexibility of the acetamide linker (
) incurs an entropic penalty upon binding.
Optimization: Introduce a methyl group on the methylene carbon (
-methylation).
Effect: This creates a chiral center. You must separately model the
and enantiomers. Usually, one enantiomer will clash with the receptor wall, while the other locks the bioactive conformation, boosting potency by 10-100 fold (the "Magic Methyl" effect).
References
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Source: Indian Journal of Pharmaceutical Education and Research (2024).
Context: Establishes the scaffold as a Factor VIIa inhibitor and provides X-ray crystallography grounding.
Pharmacophore-based Discovery of 2-(phenylamino)aceto-hydrazides as Potent Eosinophil Peroxidase (EPO) Inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018).
Context: Validates the ligand-based pharmacophore approach for this specific chemical class.
Density Functional Theory, Docking, Synthesis and Biological Evaluation of Some 2-(2-Aryl Amino) Phenyl Acetamide Derivatives.
Source: ResearchGate / Egyptian Journal of Chemistry (2025).
Context: Provides DFT calculations and COX-II docking protocols for the acetamide derivatives.
PubChem Compound Summary: N-(3-methoxyphenyl)acetamide.
Source: National Center for Biotechnology Information (2025).
Context: Chemical property verification and unique identifiers (CID 11494).
General procedure for the preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Application Note & Protocol Topic: General Procedure for the Preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: General Procedure for the Preparation of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Synthesizing N-Aryl Amino Acetamides
The N-phenyl-2-(phenylamino)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of various therapeutic agents. Derivatives of this class have been investigated for a range of biological activities, including anticoagulant effects through the inhibition of Factor VIIa.[1] This document provides a comprehensive, two-step protocol for the synthesis of a representative member of this class, N-(3-methoxyphenyl)-2-(phenylamino)acetamide.
The synthesis strategy is predicated on a robust and logical sequence:
N-Acylation: The initial step involves the chloroacetylation of 3-methoxyaniline (m-anisidine). This reaction installs the reactive α-chloro acetamide handle, creating a key electrophilic intermediate.
Nucleophilic Aromatic Substitution: The intermediate, 2-chloro-N-(3-methoxyphenyl)acetamide, is then subjected to a nucleophilic substitution reaction with aniline. The amino group of aniline displaces the chloride, forming the desired C-N bond and yielding the final product.
This guide is designed for chemical researchers, offering detailed procedural steps grounded in established chemical principles, alongside insights into the rationale behind experimental choices, safety considerations, and characterization methods.
Overall Reaction Scheme
Mechanistic Rationale and Causality
Part A: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate)
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-methoxyaniline, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] Chloroacetyl chloride is a potent acylating agent due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the two chlorine atoms, which render the carbonyl carbon highly susceptible to nucleophilic attack.[2]
The reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base, such as triethylamine (Et₃N), is critical. Its primary role is to act as an acid scavenger, neutralizing the generated HCl.[3][4] This prevents the protonation of the starting aniline, which would form an unreactive ammonium salt, thereby ensuring the availability of the nucleophilic amine to drive the reaction to completion.
Part B: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (Final Product)
This transformation is a classic nucleophilic substitution reaction , likely proceeding through an Sₙ2 pathway. The nitrogen atom of aniline serves as the nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group) of the chloroacetamide intermediate. This carbon is activated towards substitution because the adjacent carbonyl group and the chlorine atom both withdraw electron density.
The chloride ion is displaced as the leaving group, and a new carbon-nitrogen bond is formed. The use of a base, such as potassium carbonate (K₂CO₃), is again crucial to neutralize the HCl produced during the reaction.[5] Heating the reaction mixture (reflux) provides the necessary activation energy to overcome the energy barrier for the substitution, increasing the reaction rate.
Experimental Protocols
PART A: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1)
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyaniline (5.0 g, 40.6 mmol, 1.0 eq) and triethylamine (6.8 mL, 48.7 mmol, 1.2 eq) in 80 mL of anhydrous dichloromethane.
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
Slowly add a solution of chloroacetyl chloride (3.9 mL, 48.7 mmol, 1.2 eq) in 20 mL of anhydrous dichloromethane dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove excess acid), and finally 50 mL of brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallize the resulting crude solid from an ethanol/water mixture to yield 2-chloro-N-(3-methoxyphenyl)acetamide as a solid.[4] The expected melting point is approximately 90-92 °C.[6]
Safety: Chloroacetyl chloride is highly corrosive and a lachrymator. 3-Methoxyaniline is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
PART B: Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (Final Product)
Materials and Reagents:
2-chloro-N-(3-methoxyphenyl)acetamide (Intermediate 1 from Part A)
To a 100 mL round-bottom flask, add 2-chloro-N-(3-methoxyphenyl)acetamide (4.0 g, 20.0 mmol, 1.0 eq), aniline (2.0 mL, 22.0 mmol, 1.1 eq), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).[5]
Add 50 mL of anhydrous acetone and equip the flask with a reflux condenser.
Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting chloroacetamide spot disappears.
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.
Combine the filtrate and washings and remove the solvent under reduced pressure.
To the crude residue, add 100 mL of deionized water and stir vigorously for 30 minutes to precipitate the product.
Collect the solid product by vacuum filtration, washing thoroughly with water.
Recrystallize the crude product from methanol to afford pure N-(3-methoxyphenyl)-2-(phenylamino)acetamide.
The identity and purity of the final product, N-(3-methoxyphenyl)-2-(phenylamino)acetamide (MW: 256.3 g/mol ), should be confirmed using standard analytical techniques:
¹H NMR: Expect signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group, a singlet or doublet for the methylene (-CH₂-) protons, and broad singlets for the two N-H protons.
¹³C NMR: Expect distinct signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the two amide carbonyl carbons.
FT-IR (ATR): Look for characteristic N-H stretching bands (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.
Workflow Visualization
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in Step A
Incomplete reaction; moisture in reagents/glassware hydrolyzing chloroacetyl chloride; insufficient base.
Ensure anhydrous conditions. Check that the correct molar equivalents of reagents were used. Allow the reaction to run longer and monitor by TLC.
Reaction stalls in Step B
Insufficient heating; base is not strong enough or is hydrated; aniline is protonated.
Ensure the reaction is at a full reflux. Use freshly dried, anhydrous K₂CO₃. Confirm sufficient base was added.
Product difficult to purify
Presence of unreacted starting materials or side products.
For Step A, ensure thorough aqueous washing to remove salts and unreacted amines. For Step B, wash the crude product thoroughly with water to remove aniline salts. Consider column chromatography if recrystallization is ineffective.
Oily product instead of solid
Impurities are depressing the melting point; residual solvent.
Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure the product is thoroughly dried under high vacuum.
References
PubChem. Acetamide, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link]
Google Patents. KR820001614B1 - Process for the preparation of n-phenethyl acetamide.
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]
PubChem. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]
EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. U.S. Environmental Protection Agency. Available from: [Link]
PMC. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). National Center for Biotechnology Information. Available from: [Link]
Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]
PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information. Available from: [Link]
Journal of University of Shanghai for Science and Technology. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available from: [Link]
Google Patents. US6649796B2 - Process for the preparation of acetamide derivatives.
SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]
Research Journal of Pharmacy and Technology. N-(substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]
MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]
Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]
PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
PubChem. N-[3-(ethylamino)-4-methoxyphenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. Figure S1. 1 H NMR, MS and IR spectra for compound 3d. Available from: [Link]
PubChem. 6-Chloro-m-anisidine. National Center for Biotechnology Information. Available from: [Link]
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]
CyberLeninka. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]
IDEALS. The synthesis of meta-anisidine. University of Illinois at Urbana-Champaign. Available from: [Link]
Application Notes and Protocols for the Optimized Synthesis of Phenylamino Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the optimized reaction conditions for the synthesis of phenylamino acetamide derivatives, a scaffold of significan...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the optimized reaction conditions for the synthesis of phenylamino acetamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We will explore various synthetic strategies, from classical methods like the Schotten-Baumann reaction and direct acetylation to modern multicomponent reactions such as the Ugi and Passerini reactions. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices to empower researchers in optimizing their synthetic routes for improved yield, purity, and efficiency.
Introduction: The Significance of the Phenylamino Acetamide Scaffold
The phenylamino acetamide core is a privileged structural motif found in a wide array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, making it a valuable building block for the design of novel therapeutics. Phenylamino acetamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticoagulant,[1] anticancer,[3][4] and analgesic properties.[2] The development of efficient and scalable synthetic methods for this scaffold is therefore a critical endeavor in the pursuit of new and improved medicines.
Synthetic Strategies for Phenylamino Acetamide Derivatives
Several synthetic routes can be employed to construct the phenylamino acetamide backbone. The choice of method often depends on the specific substitution patterns of the desired product, the availability of starting materials, and the desired scale of the reaction.
The Schotten-Baumann Reaction: A Classic Approach
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[1] This two-step approach offers a versatile route to a wide range of N-phenyl-2-(phenylamino) acetamide derivatives.[1]
Mechanism:
The reaction proceeds through a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram: Schotten-Baumann Reaction Mechanism
Caption: General scheme for the direct acetylation of a substituted phenylenediamine.
Protonation of the starting material (if using acetyl chloride without a base).
Add a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
Colored Product
Oxidation of the starting material.
Use high-purity starting material and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or consider a slight excess of the acetylating agent. Monitor by TLC. |
Multicomponent Reactions (MCRs): An Efficient Alternative
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. [6][7][8]The Ugi and Passerini reactions are powerful MCRs for the synthesis of amide derivatives.
The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide.
[9][10]
Mechanism:
[10]
The amine and the carbonyl compound react to form an imine.
Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide.
This addition forms a nitrilium ion intermediate.
The carboxylate anion then attacks the nitrilium ion.
A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product.
Diagram: Ugi Reaction Workflow
Caption: A streamlined workflow for the Ugi four-component reaction.
General Protocol for Ugi Reaction:
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) in a screw-capped vial, add the carboxylic acid (1.0 mmol).
Stir the mixture for 5 minutes at room temperature.
Add the isocyanide (1.0 mmol) and continue stirring at room temperature for 24-48 hours.
Upon completion (monitored by TLC), evaporate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the desired product.
Key Optimization Parameters:
Solvent: Polar aprotic solvents like methanol, ethanol, or DMF generally give good results.
[10]* Concentration: High concentrations of reactants (0.5M - 2.0M) often lead to higher yields.
[10]* Catalyst: While often uncatalyzed, Lewis acids like zinc chloride have been shown to catalyze three-component Ugi reactions.
[11]
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide.
[12][13][14]
Mechanism:
[15]
The generally accepted mechanism is a concerted process where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide in a single step through a cyclic transition state. This is followed by an intramolecular acyl transfer to yield the final product.
General Protocol for Passerini Reaction:
In a reaction vial, dissolve the aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in an aprotic solvent such as dichloromethane or toluene.
Stir the reaction mixture at room temperature for 24-72 hours.
Monitor the reaction by TLC.
After completion, concentrate the reaction mixture in vacuo.
Purify the crude product by flash column chromatography.
Optimization Considerations:
Solvent: Aprotic solvents are typically preferred.
[13][14]* Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.
Catalysis: While the reaction is often uncatalyzed, Lewis acids can be employed in some variations.
[16]
Summary of Synthetic Methods
Method
Starting Materials
Key Reagents
Advantages
Disadvantages
Schotten-Baumann
Primary aromatic amines, Chloroacetic acid
Thionyl chloride, Base (e.g., NaOH)
Versatile, well-established, good for specific substitution patterns.
Multi-step, can generate corrosive byproducts.
Direct Acetylation
Phenylenediamines
Acetic anhydride or Acetyl chloride, Base (optional)
Simple, high-yielding for specific substrates.
Limited to acetylation, starting material can be prone to oxidation.
High atom economy, rapid access to complex molecules, one-pot.
Requires isocyanides which can be toxic and have strong odors.
Passerini Reaction
Aldehyde/Ketone, Carboxylic acid, Isocyanide
None (typically) or Lewis Acid
High atom economy, one-pot, mild conditions.
Also requires isocyanides.
Conclusion
The synthesis of phenylamino acetamide derivatives can be achieved through a variety of effective methods. The choice of the optimal synthetic route will be dictated by the specific target molecule, available resources, and desired scale. Classical methods like the Schotten-Baumann reaction and direct acetylation offer reliable and well-understood pathways. For rapid library synthesis and the generation of molecular diversity, the Ugi and Passerini multicomponent reactions provide highly efficient and atom-economical alternatives. By understanding the underlying mechanisms and key optimization parameters for each method, researchers can confidently and efficiently synthesize a wide range of phenylamino acetamide derivatives for their drug discovery and development programs.
References
BenchChem. (2025). Synthesis of N-[4-(dimethylamino)phenyl]acetamide - Technical Support Center.
Ambatwar, R., Gupta, V., Kumar, S., & Khatik, G. L. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry, 21(8), 811-832.
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
Hamad, A. N. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.
Bioorganic & Medicinal Chemistry Letters. (2006). Novel phenylamino acetamide derivatives as potent and selective kappa opioid receptor agonists. 16(3), 645-8.
Shaabani, A., et al. (2012). ChemInform Abstract: Zinc Chloride Catalyzed Three-Component Ugi Reaction: Synthesis of N-Cyclohexyl-2-(2-hydroxyphenylamino)
Alfa Chemistry. (n.d.). Ugi Reaction.
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2008). Microwave Multicomponent Synthesis. PMC.
Google Patents. (n.d.). Method of preparing 2-(phenylamino)
Alfa Chemistry. (n.d.). Passerini Reaction.
Wikipedia. (n.d.). Passerini reaction.
Wikipedia. (n.d.). Ugi reaction.
Karati, D., Thapa, S., & Biradar, M. S. (2024). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry.
Google Patents. (n.d.). Process for preparing phenylacetamide.
Supporting Information Boric acid catalyzed Ugi three-component reaction in aqueous media. (n.d.).
Request PDF. (n.d.).
Karati, D., Thapa, S., & Biradar, M. S. (2024). 1. introduction. Asian Journal of Research in Chemistry.
Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(14), 8071-8113*.
Google Patents. (n.d.). Method for producing phenylacetamide compound.
Minireview Amide bond formation strategies: latest advances on a dateless transform
Green Chemistry. (2020). Visible light-promoted copper catalyzed regioselective acetamidation of terminal alkynes by arylamines. 22(15), 4949-4955.
A Sustainable Green Enzymatic Method for Amide Bond Form
BenchChem. (n.d.). optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency.
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.).
N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6) represents a privileged scaffold in medicinal chemistry, combining an acetanilide core with an
-amino substitution.[1] Structurally, this compound bridges several pharmacophores:
Acetanilide Motif: Historically associated with analgesic and anti-inflammatory activity (e.g., Paracetamol, Lidocaine analogs).[1]
-Phenylamino Group: A common feature in antimicrobial and anticancer agents, specifically EGFR inhibitors and tubulin polymerization inhibitors.[1]
3-Methoxy Substitution: Often enhances metabolic stability and lipophilicity compared to unsubstituted analogs.[1]
Scope of this Guide:
Because this molecule is a research-grade chemical entity often found in screening libraries, this application note provides a "Triage Protocol." It details the three highest-probability bioactivity screens required to classify its therapeutic potential: Cytotoxicity (Oncology), Nitric Oxide Inhibition (Inflammation), and Radical Scavenging (Antioxidant).[1]
Critical Insight: Phenylamino acetamides are lipophilic.[1] Improper solubilization is the #1 cause of experimental variability (precipitation in media causes "false" toxicity due to physical cellular damage).[1]
Protocol: Stock Solution Preparation
Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1] Avoid Ethanol, as it evaporates during long incubations, altering concentrations.[1]
QC Check: Visually inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 mins.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the amide bond).
Protocol: Working Dilutions (The "0.5% Rule")
Target: Final DMSO concentration in cell culture must be
0.5% (v/v) to avoid solvent toxicity.
Step-down Dilution:
Prepare a 200x intermediate plate in 100% DMSO (e.g., 10 mM, 1 mM, 0.1 mM).
Dilute 1:200 directly into pre-warmed culture media immediately before dosing cells.
Module 2: Cytotoxicity Profiling (MTT Assay)[1]
Rationale: Before assessing specific efficacy, we must determine the therapeutic window.[1] Additionally, acetamide derivatives often exhibit antiproliferative activity against carcinoma lines (e.g., HeLa, MCF-7).[1]
Mechanism: The MTT reagent (yellow tetrazolium) is reduced to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]
Rationale: The aniline moiety and the methoxy group can act as electron donors.[1] This cell-free assay rapidly determines if the molecule has direct radical scavenging potential, a common feature of bioactive acetamides.[1]
Protocol
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. (Solution should be deep purple).[1]
Summarize your findings in the following format to enable rapid decision-making (Go/No-Go).
Table 1: Bioactivity Summary Template
Assay Type
Metric
Result (Example)
Interpretation Threshold
Cytotoxicity (MTT)
IC (M)
> 50 M
Low toxicity (Safe for anti-inflammatory use)
Cytotoxicity (MTT)
IC (M)
< 10 M
Potential Anticancer Lead
Inflammation (NO)
IC (M)
15.4 M
Moderate Anti-inflammatory
Antioxidant (DPPH)
% Scavenging
25% @ 100 M
Weak/Inactive Antioxidant
References
Vertex AI Search. (2023).[1] Novel phenylamino acetamide derivatives as potent and selective kappa opioid receptor agonists. PubMed.[1] Link
BenchChem. (2025).[1][3] A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Link[1]
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Link
Sigma-Aldrich. (n.d.).[1] N-(3-methoxyphenyl)-2-(phenylamino)acetamide Product Page. Link
ResearchGate. (2017).[1] Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives. Link
Preparing stock solutions of N-(3-methoxyphenyl)-2-(phenylamino)acetamide in DMSO
Application Note: Preparation and Handling of Stock Solutions for N-(3-methoxyphenyl)-2-(phenylamino)acetamide Abstract & Introduction Reliable biological data depends entirely on the integrity of the chemical probes use...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of Stock Solutions for N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Abstract & Introduction
Reliable biological data depends entirely on the integrity of the chemical probes used. This guide details the protocol for preparing, storing, and diluting stock solutions of N-(3-methoxyphenyl)-2-(phenylamino)acetamide (CAS: 1021084-95-6).
This compound is a lipophilic small molecule (MW: 256.3 g/mol ) featuring an acetamide core flanked by phenyl and 3-methoxyphenyl rings. Its structural properties suggest poor aqueous solubility but high solubility in polar aprotic solvents. Consequently, Dimethyl Sulfoxide (DMSO) is the required vehicle. This protocol addresses the critical challenges of hydrophobicity, hygroscopy (water absorption by DMSO), and "crash-out" precipitation during aqueous dilution.
Physicochemical Profile
Understanding the molecule is the first step to successful solubilization.
Parameter
Data
Relevance to Protocol
Compound Name
N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Target Analyte
CAS Number
1021084-95-6
Unique Identifier for Sourcing
Molecular Weight
256.30 g/mol
Critical for Molarity Calculations
Formula
C₁₅H₁₆N₂O₂
Defines elemental composition
Physical State
Solid Powder (White to off-white)
Requires static control during weighing
Predicted LogP
~2.5 - 3.2
Indicates lipophilicity; requires DMSO
Solubility (DMSO)
High (>10 mM)
Suitable for standard library stocks
Solubility (Water)
Low (<100 µM predicted)
Risk: Precipitates upon dilution
Critical Pre-Solubilization Considerations
The DMSO Vehicle
Grade: Use Anhydrous DMSO (≥99.9%, water content <0.005%) stored under inert gas (Argon/Nitrogen) or molecular sieves.
Why? DMSO is hygroscopic. It absorbs atmospheric moisture rapidly. Even 1% water accumulation can significantly decrease the solubility of lipophilic compounds like N-phenylacetamides, leading to "silent precipitation" inside the storage vial.
Safety & Handling
Permeability: DMSO enhances skin permeability. Since this compound is an irritant (H315, H319), DMSO will carry it directly into the bloodstream if spilled on skin.
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Work in a fume hood.
Protocol: Preparation of Master Stock (10 mM)
Objective: Create a stable 10 mM Master Stock solution.
Target Volume: 1.0 mL (Adjustable based on available mass).
Step-by-Step Workflow
Thaw DMSO: Ensure DMSO is fully liquid (DMSO freezes at ~19°C). Vortex the DMSO bottle before use to ensure homogeneity.
Weighing:
Weigh approximately 2.56 mg of powder into a sterile, amber glass vial (or solvent-resistant polypropylene tube).
Note: If the mass is slightly different (e.g., 2.60 mg), do not remove powder. Adjust the solvent volume instead.
Calculation:
Use the formula:
Example: If you weigh exactly 2.60 mg :
Dissolution:
Add the calculated volume of Anhydrous DMSO to the vial.[1]
Vortex vigorously for 30 seconds.
Sonicate in a water bath at room temperature (20-25°C) for 5 minutes. Warning: Do not heat >40°C to avoid degradation.
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.
Visual Workflow (Graphviz)
Figure 1: Decision logic for the preparation of the Master Stock solution.
Protocol: Serial Dilution & Aqueous Transition
The Danger Zone: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer often causes immediate precipitation because the local concentration exceeds the aqueous solubility limit before mixing is complete.
The Solution: Use an Intermediate Dilution Step .
Dilution Scheme (Example for 10 µM Final Assay Conc)
Master Stock: 10 mM in 100% DMSO.
Intermediate Stock (100x):
Dilute Master Stock 1:10 in 100% DMSO .
Result: 1 mM in 100% DMSO.
Why? Keeps the compound solubilized while lowering concentration.
Working Solution (Assay Buffer):
Dilute Intermediate Stock 1:100 into the Assay Buffer (e.g., PBS or Media).
Technique: Place buffer in tube/well. Vortex while adding the DMSO spike to ensure rapid dispersion.
Temperature: Store at -20°C for long-term (>1 month) or -80°C for archival (>6 months).
Container: Use amber borosilicate glass vials with Teflon-lined caps. Avoid polystyrene (DMSO dissolves it).
Freeze-Thaw Cycles: Limit to <5 cycles.
Best Practice: Aliquot the Master Stock into single-use volumes (e.g., 50 µL) immediately after preparation.
Thawing:
DMSO freezes at 18.5°C. A vial taken from the freezer will be solid.
Crucial: You must completely thaw the solution and vortex it before pipetting. DMSO crystallizes in a way that can create concentration gradients (freeze fractionation). Pipetting from a semi-frozen slush will result in inaccurate dosing.
Quality Control
If experimental results are inconsistent, validate the stock solution:
Visual: Check for crystals at the bottom of the vial.
LC-MS: Dilute a small aliquot into Methanol/Water (50:50) and run a standard LC-MS to verify the molecular ion (m/z 257.3 [M+H]+) and purity.
Application Notes and Protocols for the Recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Abstract This document provides a comprehensive guide to the recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a crucial purification technique for researchers and professionals in drug development. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the recrystallization of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a crucial purification technique for researchers and professionals in drug development. While specific recrystallization data for this compound is not extensively published, this guide synthesizes established principles of physical chemistry, data from structurally analogous compounds, and best practices in active pharmaceutical ingredient (API) purification to offer robust and reliable protocols. The methodologies detailed herein are designed to enhance the purity of N-(3-methoxyphenyl)-2-(phenylamino)acetamide, a critical step for ensuring its suitability for further research and development.
Introduction to N-(3-methoxyphenyl)-2-(phenylamino)acetamide and the Imperative of Purification
N-(3-methoxyphenyl)-2-(phenylamino)acetamide (MW: 256.3 g/mol ) is an aromatic amide with potential applications in medicinal chemistry and pharmaceutical development. Its synthesis, like many organic reactions, can result in a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in a pharmaceutical context, achieving a high degree of purity is not merely a recommendation but a stringent requirement governed by Good Manufacturing Practices (GMP).[1][2] Impurities can compromise the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[3]
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[4][5] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Key Physicochemical Properties of N-(3-methoxyphenyl)-2-(phenylamino)acetamide:
Property
Value
Source
Molecular Formula
C15H16N2O2
Molecular Weight
256.3 g/mol
Physical Form
Powder
Purity (Commercial)
~95%
Storage Temperature
Room Temperature
The Science of Solvent Selection for Aromatic Amides
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For aromatic amides like N-(3-methoxyphenyl)-2-(phenylamino)acetamide, several factors must be considered. The presence of both amide and aromatic functionalities suggests that a solvent of intermediate polarity would be a suitable starting point.
General Solvent Considerations for Amides:
Polar Solvents: Amides, due to the presence of the C=O and N-H bonds, can participate in hydrogen bonding. Therefore, polar protic solvents like ethanol or methanol can be effective. Polar aprotic solvents such as acetone and acetonitrile are also excellent candidates for dissolving amides, with acetonitrile often yielding high-quality crystals.[6]
Non-Polar Solvents: Non-polar solvents like hexane or toluene are less likely to be suitable as a primary solvent due to the polar nature of the amide group, but they can be employed as anti-solvents in a two-solvent system.
Solvent Mixtures: In cases where a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[7]
Experimental Protocols for Recrystallization
The following protocols are designed based on the chemical properties of aromatic amides and successful recrystallization of related compounds. It is imperative to perform small-scale trials to determine the optimal solvent and conditions for your specific sample.
Protocol 1: Single-Solvent Recrystallization with Acetonitrile
Acetonitrile is often an excellent choice for the recrystallization of amides, providing a good balance of solubility at elevated temperatures and lower solubility upon cooling.[6]
Place the crude N-(3-methoxyphenyl)-2-(phenylamino)acetamide into an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of acetonitrile to the flask, just enough to wet the solid.
Heat the mixture to a gentle boil with stirring.
Gradually add more hot acetonitrile in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
To maximize the yield, place the flask in an ice bath for 15-30 minutes.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor.
Dry the crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This protocol is useful if the compound is too soluble in a single hot solvent, making it difficult to obtain a good yield upon cooling. Water acts as an anti-solvent to the ethanolic solution.
Application Note: Microwave-Assisted Synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Executive Summary This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a representative scaffold for local anesthetics (lidocaine analogs) and gl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide , a representative scaffold for local anesthetics (lidocaine analogs) and glycine transporter inhibitors.
While traditional thermal synthesis of
-aminoacetamides via nucleophilic substitution requires prolonged reflux (4–12 hours) and often suffers from side reactions like dialkylation, this microwave-assisted protocol utilizes dielectric heating and in-situ Finkelstein catalysis to achieve >90% conversion in under 15 minutes.
Key Benefits:
Speed: Reaction time reduced from hours to minutes.
Selectivity: Controlled stoichiometry and rapid heating minimize the formation of tertiary amine by-products (dimers).
Green Chemistry: Compatible with aqueous or solvent-free conditions.
Mechanistic Insight & Experimental Design
The Chemistry
The synthesis is a two-step sequence.[1] The critical microwave application is in Step 2 (Amination), which is kinetically sluggish under conventional heating due to the moderate nucleophilicity of aniline.
Step 1 (Acylation): 3-Methoxyaniline reacts with chloroacetyl chloride. This is highly exothermic and best performed under conventional controlled cooling to prevent degradation.
Step 2 (Microwave-Assisted
): The intermediate -chloroacetamide undergoes nucleophilic attack by aniline.
Why Microwave?
In the amination step, the transition state involves the development of charge separation as the chloride leaves and the amine attacks. Microwave irradiation interacts directly with these polar species (dipolar polarization), stabilizing the transition state and lowering the activation energy (
). Furthermore, the use of Potassium Iodide (KI) acts as a catalyst: the iodide displaces the chloride to form a more reactive -iodo intermediate (in situ Finkelstein reaction), which is then rapidly displaced by aniline.
The following diagram illustrates the integrated synthetic pathway, highlighting the specific microwave enhancement point and the catalytic cycle.
Figure 1: Integrated synthetic workflow showing the conventional acylation followed by the microwave-accelerated, iodide-catalyzed amination step.
Troubleshooting & Expert Tips
Dimerization Risk:
Issue: The product contains a secondary amine which is still nucleophilic and can react with another molecule of the chloro-intermediate to form a "dimer" (dialkylated tertiary amine).
Solution: Ensure Aniline is in excess (1.2–1.5 eq) relative to the chloride. The high concentration of aniline combined with the rapid microwave heating kinetics favors mono-alkylation over the slower second alkylation.
Thermal Runaway:
Issue: Ethanol heats very rapidly in a microwave field.
Solution: Use a "ramp time" of 2 minutes to reach 110°C rather than maximum power instantly. Ensure the magnetic stirrer is active (high speed) to prevent hot spots.
Coloration:
Issue: Anilines oxidize easily, turning the reaction dark brown.
Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Add a pinch of sodium metabisulfite during workup if the product is colored.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
Perreux, L., & Loupy, A. (2001). A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199–9223. [Link]
Nunes, R. C., et al. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation. Journal of the Brazilian Chemical Society, 27(10). (Describes analogous synthesis of propacetamol via chloroacetamide). [Link]
Alzimami, K., et al. (2021).[5] Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine Acetamides. Molecules, 26(3), 666. [Link]
Solving solubility issues of N-(3-methoxyphenyl)-2-(phenylamino)acetamide in aqueous buffers
Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Application Scientist Expertise: Small Molecule Formulation & Assay Development[1][2][3] You are likely accessing this guide because you have en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
Your Guide: Dr. Aris Thorne, Senior Application Scientist
Expertise: Small Molecule Formulation & Assay Development[1][2][3]
You are likely accessing this guide because you have encountered precipitation when diluting N-(3-methoxyphenyl)-2-(phenylamino)acetamide (henceforth referred to as Compound A ) into aqueous buffers. This is a common challenge with anilinyl-acetamide derivatives, which often exhibit "brick-dust" behavior—high crystallinity and low aqueous solubility at neutral pH.[1][2][3][4]
This guide moves beyond generic advice. We will deconstruct the molecule's physicochemical limitations and provide a validated decision tree to stabilize your compound in solution for biological assays.
Part 1: The Physicochemical "Why" (Root Cause Analysis)
To solve the solubility issue, we must first understand the molecule's resistance to water.[2]
Q: Why does this compound precipitate immediately in PBS (pH 7.4)?
A: The precipitation is driven by two factors: Lipophilicity and Ionization State .[1][2][3]
Structural Hydrophobicity:
Core: The molecule contains two aromatic rings (a phenyl group and a 3-methoxyphenyl group) linked by a short acetamide chain.[1][2][3][4]
LogP (Estimated): ~2.5 – 3.[1][2][3]2. This indicates a strong preference for organic solvents over water.[1][2][3]
Lattice Energy: The amide bond facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that requires significant energy to break (high melting point).[1][2][3]
Ionization (The "Aniline Trap"):
The nitrogen atom in the phenylamino group is an aniline derivative.[1][2][3]
pKa: Anilinyl nitrogens typically have a pKa of 3.5 – 4.6 .[1][2][3]
At pH 7.4: The molecule is effectively neutral (uncharged).[1][2][3] Neutral species are the least soluble form.[1][2][3]
At pH < 4.0: The amine protonates, becoming cationic, which drastically improves solubility.[1]
Key Takeaway: In standard physiological buffers (pH 7.4), you are fighting against the molecule's natural neutral state.[1][2][3] You cannot rely on pH alone; you must use co-solvents or surfactants.[1][2][3]
Part 2: Formulation Strategy & Decision Tree
Do not guess your formulation. Use this logic flow to select the correct solvent system based on your assay tolerance.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Part 3: Validated Protocols
Protocol A: The "Standard Spike" (For concentrations < 10 µM)
Best for: High-throughput screening, enzymatic assays.[1][4]
Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to create a 10 mM stock solution.
Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution. Visual clarity is mandatory.[1][2][3]
Intermediate Dilution (The "Step-Down"):
Do NOT add 10 mM stock directly to the buffer.[1][2][3] The high concentration gradient causes immediate "crashing" (micro-precipitation).[1][2]
Prepare a 100x working stock in DMSO. (e.g., if final is 10 µM, make a 1 mM DMSO stock).[1][3]
Place the pipette tip submerged in the buffer.[1][2][3]
Eject the DMSO stock rapidly while vortexing the tube.[1][2][3]
Target DMSO: 0.1% - 1.0% (v/v).
Protocol B: The "Ternary System" (For concentrations 10–100 µM)
Best for: Animal dosing (IP/IV) or robust cellular assays.
Why:[1][3] PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and water.[1][2][3][4]
Component
Function
Volume Fraction
DMSO Stock
Solubilizer
5%
PEG-400
Co-solvent / Stabilizer
40%
Water / Saline
Bulk Vehicle
55%
Procedure:
Dissolve compound in DMSO (5% of final volume).[1][2][3]
Add PEG-400 (40% of final volume) to the DMSO solution and vortex. The solution should remain clear.
Slowly add warm (37°C) Water/Saline (55% of final volume) dropwise while vortexing.
Protocol C: The "Micellar Trap" (For Sensitive Cells)
Best for: Long-term cell culture where DMSO toxicity is a concern.
Why:[1][2][3][4][5] Tween 80 forms micelles that encapsulate the hydrophobic drug, preventing precipitation even at low DMSO levels.[1][2]
Stock: Prepare 10 mM stock in DMSO.
Surfactant Mix: Prepare a 5% Tween 80 solution in PBS.
Dilution: Spike the DMSO stock into the 5% Tween 80/PBS solution.
Final Step: Dilute this mix further into cell media. The final Tween 80 concentration should be < 0.1% to avoid cell lysis.[1][2][3]
Part 4: Troubleshooting FAQ
Q: I see a fine white precipitate after 2 hours. What happened?A: This is "Ostwald Ripening." Small, invisible crystals formed initially and grew over time.[2][3]
Fix: Switch to Protocol B . The PEG-400 increases the viscosity and changes the dielectric constant, inhibiting crystal growth.[1]
Q: Can I use Ethanol instead of DMSO?A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the assay.[2] DMSO is preferred for stability.[1][2][3][4] If you must use Ethanol, keep the final concentration < 0.5% to avoid volatility issues.[1][2]
Q: Will acidifying the buffer help?A: Yes, significantly.[1][2][3] If your assay permits, adjust the buffer pH to 4.0 - 5.0 . The aniline nitrogen will protonate, increasing aqueous solubility by 10-100 fold.[1][2][3][4]
Warning: Ensure your protein target or cells can tolerate acidic conditions.[1][2][3]
Q: How do I store the stock solution?A: Store 10 mM DMSO stocks at -20°C .
Critical: This compound contains an amide and a secondary amine.[1][2][3] Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.[1][2][4] Aliquot into single-use vials.
Compound Identification: Enamine. N-(3-methoxyphenyl)-2-(phenylamino)acetamide. CAS 1021084-95-6.[1][2][3][4] Available at: (Accessed Feb 2026).[1][2][3]
Solubility of Acetamides: Solubility of Acetamide, Propionamide, and Butyramide in Water. ResearchGate. Available at: (Accessed Feb 2026).[1][2][3]
General Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][5] Advanced Drug Delivery Reviews, 2001.[1][2][3]
Structure-Property Data: PubChem. Acetamide, N-(3-methoxyphenyl)-.[1][2][3][4][6][7] CID 11494.[1][2][3] Available at: (Accessed Feb 2026).[1][2][3]
Formulation Strategies: Teva API.[1][2][3][8] Solving solubility issues in modern APIs. Available at: (Accessed Feb 2026).[1][2][3]
Technical Support Center: Stability Protocol for N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Introduction Welcome to the technical support hub for N-(3-methoxyphenyl)-2-(phenylamino)acetamide . This guide addresses the specific stability challenges associated with this pharmacophore.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for N-(3-methoxyphenyl)-2-(phenylamino)acetamide . This guide addresses the specific stability challenges associated with this pharmacophore. As a researcher, you are likely encountering two primary failure modes: oxidative discoloration (turning pink/brown) and precipitation (crashing out of aqueous media).
This acetamide derivative contains a secondary aromatic amine (the phenylamino group) and an electron-rich anisole ring . While the amide backbone provides hydrolytic resistance, the amine is highly susceptible to radical-mediated oxidation and photodegradation.
This guide provides self-validating protocols to maintain compound integrity during in vitro assays and formulation development.
Module 1: Chemical Stability (Oxidation & Photolysis)
The Problem: The solution turns pink, red, or brown within hours.
The Cause: The secondary amine (-NH-Ph) undergoes auto-oxidation to form radical cations, which dimerize or oxidize further into colored p-benzoquinone imines . This is accelerated by light and trace metal ions.
Mechanism of Degradation[1][2][3]
The following pathway illustrates the oxidative cascade responsible for the color change.
Figure 1: Oxidative degradation pathway of the phenylamino moiety leading to colored impurities.
Stabilization Protocol: The "De-Ox" Workflow
Objective: Prevent the formation of the N-centered radical.
Step 1: Solvent Degassing (Mandatory)
Dissolved oxygen is the primary reactant. Do not skip this step.
Place your buffer or solvent in a vacuum flask.
Sonicate under vacuum for 15 minutes.
Sparge with high-purity Argon or Nitrogen gas for 5 minutes immediately before adding the compound.
Step 2: Antioxidant Spiking
If the assay tolerates it, add a sacrificial antioxidant.
Reagent: Sodium Metabisulfite (
) or Ascorbic Acid.
Concentration: 0.1% w/v (approx. 5-10 mM).
Logic: These agents have a lower oxidation potential than the phenylamino group, scavenging free radicals before they attack the drug.
Step 3: Light Protection
Use amber borosilicate glassware.
Wrap clear vessels in aluminum foil immediately after preparation.
Reason: The aniline moiety absorbs UV light, generating the initial radical cation via electron transfer.
Module 2: Physical Stability (Solubility)
The Problem: The compound precipitates (crashes out) upon dilution into aqueous media.
The Cause: The molecule possesses two aromatic rings, driving high lipophilicity (LogP estimated > 2.5). The amide bond is not polar enough to solvate the hydrophobic wings in pure water.
Solubility Enhancement Strategy
Do not use pure water or simple saline. Use the following co-solvent systems based on your application.
Cosolvency reduces the dielectric constant, favoring the drug.
High Stability Stock
20% w/v HP-β-Cyclodextrin in water
Inclusion complexation shields hydrophobic rings.
Protocol: Cyclodextrin Complexation (Gold Standard)
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is superior to surfactants because it stabilizes the amine against oxidation while solubilizing it.
Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 6.0).
Add the compound to this vehicle.
Sonicate for 30 minutes at ambient temperature.
Filter through a 0.22 µm PVDF filter.
Result: A clear, stable solution resistant to precipitation for >7 days.
Module 3: Hydrolytic Stability (pH Control)
The Problem: Loss of potency over long-term storage (weeks/months).
The Cause: Hydrolysis of the acetamide bond. While generally stable, it is catalyzed by extreme pH.
pH-Rate Profile Optimization
Acidic pH (< 4): The secondary amine protonates (
for diphenylamine types), which protects against oxidation but accelerates amide hydrolysis.
Alkaline pH (> 8): Rapid base-catalyzed hydrolysis of the amide; rapid oxidation of the free amine.
Optimal Window:pH 5.5 – 6.5 .
Buffer Recommendation:
Use 10 mM Citrate-Phosphate Buffer (pH 6.0) . This range minimizes both acid- and base-catalyzed hydrolysis while keeping the amine partially protonated to retard oxidation.
Troubleshooting Decision Tree
Use this logic flow to diagnose stability failures in your current experiment.
Figure 2: Diagnostic workflow for identifying the root cause of instability.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of this compound?A:No. Autoclaving (121°C, 15 psi) will cause significant hydrolysis of the acetamide bond and likely oxidize the amine due to thermal stress.
Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.
Q2: Why does my DMSO stock solution turn dark after a week?A: DMSO is hygroscopic and can contain trace peroxides. The presence of water and peroxides accelerates the oxidation of the phenylamino group.
Fix: Store DMSO stocks at -20°C, use anhydrous DMSO, and store in single-use aliquots to avoid freeze-thaw cycles.
Q3: The compound is stable in buffer but degrades in cell culture media (DMEM/RPMI). Why?A: Cell culture media contains Riboflavin (Vitamin B2) and transition metals (Iron/Copper), which act as photosensitizers and oxidation catalysts.
Fix: Minimize light exposure during incubation. If possible, refresh media more frequently (every 12-24 hours) to prevent accumulation of toxic quinone byproducts.
References
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (Provides foundational kinetics for amide hydrolysis and oxidation mechanisms).
Canle, L. M., et al. (2005). "On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (Details the radical oxidation pathway of aniline derivatives).
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Validates the use of HP-β-CD for stabilizing lipophilic amines).
Gupta, D., et al. (2024). "Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives." Indian Journal of Pharmaceutical Education and Research. (Provides synthesis and structural context for this specific pharmacophore).
Reference Data & Comparative Studies
Validation
Technical Guide: Mass Spectrometry Fragmentation of Phenylamino Acetamides
Executive Summary Phenylamino acetamides (PAAs) represent a critical structural motif in medicinal chemistry, serving as the scaffold for widely used local anesthetics (e.g., Lidocaine, Prilocaine) and anti-arrhythmic ag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenylamino acetamides (PAAs) represent a critical structural motif in medicinal chemistry, serving as the scaffold for widely used local anesthetics (e.g., Lidocaine, Prilocaine) and anti-arrhythmic agents. Their analysis in biological matrices is pivotal for pharmacokinetic (PK) profiling and impurity detection.
This guide provides an advanced comparison of fragmentation behaviors for PAAs, specifically contrasting Collision-Induced Dissociation (CID) with Higher-energy Collisional Dissociation (HCD) . It further delineates the mechanistic differences between positive and negative ionization modes, offering a robust framework for distinguishing these compounds from isobaric interferences in drug development pipelines.
Part 1: Structural Context & Ionization Modalities[1]
The PAA core structure consists of a phenyl ring attached to an amide nitrogen, which is linked to an acetamide backbone terminating in a secondary or tertiary amine.
General Structure: Ar-NH-C(=O)-CH2-NR2
Ionization Performance Comparison
The choice of ionization method dictates the precursor ion stability and subsequent fragmentation richness.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Dominant Ion
(Even-electron)
and (Mixed species)
Suitability
High. The terminal amine (pKa ~8-9) is easily protonated.
Medium. Preferred for less polar, neutral analogs.
Expert Insight: For trace-level quantification of PAAs, ESI in positive mode is the industry standard due to the high proton affinity of the side-chain nitrogen. However, APCI should be validated as an alternative if matrix suppression (e.g., phospholipids in plasma) compromises ESI sensitivity.
Part 2: Mechanistic Fragmentation Pathways (Positive Mode)
Understanding the specific bond cleavages is essential for building Selected Reaction Monitoring (SRM) methods. The fragmentation of protonated PAAs (
) typically follows two divergent pathways driven by charge remote fragmentation and charge-proximal inductive effects.
Pathway A: Amide Bond Cleavage (The "Aniline" Route)
This pathway involves the cleavage of the amide
bond.
Mechanism: Protonation often migrates between the amide oxygen and the terminal amine.
Product: Formation of the acylium ion or the protonated aniline species depending on proton affinity.
Diagnostic Ion: The substituted aniline moiety (e.g., 2,6-dimethylaniline at m/z 121 for Lidocaine).
Pathway B: Side-Chain Cleavage (The "Immonium" Route)
This is often the dominant pathway in ESI-MS/MS.
Mechanism: Inductive cleavage adjacent to the terminal amine.
Product: An immonium ion formed from the amine tail.
Diagnostic Ion: Low mass fragments (e.g., diethylamine-related ion at m/z 86).
Visualization: Fragmentation Pathway of a Model PAA (Lidocaine)
The following diagram illustrates the competitive fragmentation pathways for Lidocaine (a representative PAA), highlighting the critical m/z transitions used for confirmation.
Figure 1: Competitive fragmentation pathways of Lidocaine (Model PAA) under ESI-MS/MS conditions. The m/z 86 ion is typically the quantifier, while m/z 121 serves as the qualifier.
Part 3: Performance Comparison (CID vs. HCD)
In modern drug development, researchers often choose between Triple Quadrupole (using Resonance CID) and Orbitrap/Q-TOF (using Beam-type CID/HCD).
Comparative Analysis Table
Parameter
Resonance CID (Ion Trap/Tri-Quad)
HCD (Orbitrap/Q-TOF)
Energy Regime
Low energy, multiple collisions.
Higher energy, single/few collisions.
Fragment Nature
Sequential. Tends to show intermediate losses (e.g., water loss, then amide cleavage).
Direct. Accesses higher energy channels immediately.
Low Mass Cutoff
Yes. "1/3 Rule" often hides low m/z diagnostic ions (like m/z 58 or 86).
No. Full mass range detection allows observation of small immonium ions.
PAA Specificity
Excellent for preserving the molecular ion of the aniline fragment.
Superior for generating the immonium reporter ions (critical for side-chain ID).
Recommendation:
Use CID (Triple Quad) for quantitative assays (SRM) where sensitivity is paramount and the transition m/z 235 -> 86 is monitored.
Use HCD (HRMS) for structural elucidation of metabolites, as the lack of low-mass cutoff allows detection of small alkyl-amine fragments that identify metabolic dealkylation.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation data, the following protocol includes a "System Suitability" step that acts as a self-check.
Workflow: LC-MS/MS Characterization of PAAs
Figure 2: Optimized LC-MS/MS workflow for PAA characterization.
Step-by-Step Methodology
Chromatographic Setup:
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Use High pH (0.1% Ammonium Hydroxide or Bicarbonate) rather than Formic Acid.
Why? PAAs are basic. High pH keeps them neutral on the column, improving retention and peak shape, while ESI still effectively protonates them in the source.
System Suitability (The Self-Check):
Inject a standard of Lidocaine (or specific analyte) at 100 ng/mL.
Criteria: The ratio of the quantifier ion (m/z 86) to the qualifier ion (m/z 121) must be consistent (e.g., within ±15% of established library). If the ratio shifts, your collision energy (CE) is drifting.
MS Acquisition:
Operate in Positive ESI .
Stepped Collision Energy: Apply normalized collision energies (NCE) of 20, 35, and 50. This ensures you capture both the labile amide cleavage (low energy) and the stable phenyl ring fragmentation (high energy) in a single spectrum.
Part 5: Diagnostic Ion Reference Table
Use this table to interpret spectra of unknown PAAs.
m/z Fragment
Origin
Structural Inference
[M+H]+
Molecular Ion
Parent mass (Even mass number = odd nitrogens).
86.1
Side Chain
Diethylamino group (). Characteristic of Lidocaine-like tails.
Benzyl-like fragment (). Indicates methyl-substitution on ring.
105/121
Aniline Core
Substituted aniline cation. Confirms the aromatic substitution pattern.
44.0
Backbone
Loss of (Ethylene oxide equivalent) - rare but possible in rearrangements.
References
Ichou, F., et al. (2014).[3] "A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
Jedrzejewski, M., & Jedziniak, P. (2020). "Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Lidocaine Mass Spectrum." NIST Chemistry WebBook.
Thermo Fisher Scientific. "CID vs HCD Fragmentation Mechanisms in Orbitrap Mass Spectrometry." Planet Orbitrap Technical Notes.
Elemental Analysis and Purity Confirmation: A Modern Comparative Guide
Executive Summary: The Shift from Combustion to Quantum For decades, the "Gold Standard" for confirming the purity of a target compound was rigid: Elemental Analysis (EA) results had to fall within of theoretical values....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift from Combustion to Quantum
For decades, the "Gold Standard" for confirming the purity of a target compound was rigid: Elemental Analysis (EA) results had to fall within
of theoretical values. While this method remains a robust confirmation of bulk elemental composition, it suffers from significant blind spots—specifically regarding non-combustible impurities and the requirement for destructive testing of precious late-stage intermediates.
In modern drug development, the landscape has shifted toward Orthogonal Purity Assessment . Regulatory bodies (ICH) and top-tier journals (J. Med. Chem., RSC Med.[1] Chem.) now accept and often prefer Quantitative NMR (qNMR) combined with HPLC as a superior alternative to traditional combustion analysis. This guide objectively compares these methodologies and provides a validated workflow for implementing qNMR as your primary purity assay.
Comparative Analysis: The "Gold Standard" vs. Modern Alternatives
To make an informed decision, we must analyze the data fidelity, sample requirements, and limitations of the three primary methodologies.
The following diagram illustrates the technical causality required for a valid qNMR experiment compared to the "Black Box" nature of EA.
Caption: Figure 2. qNMR allows user intervention at the T1 and Integration stages, whereas EA relies entirely on sample prep (drying).
Case Study: The "Hygroscopic Salt" Problem
Scenario: A researcher synthesizes a hydrochloride salt of a drug candidate.
Theoretical Formula:
HPLC Purity: 99.2%
Method A: Elemental Analysis Results
Carbon: Found 60.1% (Calc: 63.2%)
Fail (Difference > 0.4%)
Diagnosis: The sample likely holds water or solvent, but EA cannot quantify what is causing the deviation, only that it exists.
Method B: qNMR Results
Spectrum shows sharp peaks for the drug.
Diagnostic peaks for Diethyl Ether (solvent) and Water are visible.
Calculation:
Drug Content: 94.5%
Water Content: 3.5%
Ether Content: 1.2%
Total Mass Balance: 99.2%
References
International Conference on Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." European Medicines Agency. [Link][11]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. [Link]
Comparative study of 3-methoxyphenyl vs 4-methoxyphenyl acetamide derivatives
Introduction: The Subtle Power of Positional Isomerism in Drug Discovery In the landscape of medicinal chemistry, the acetamide scaffold is a cornerstone, featured in a vast array of biologically active compounds. Its sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Subtle Power of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the acetamide scaffold is a cornerstone, featured in a vast array of biologically active compounds. Its synthetic accessibility and ability to form crucial hydrogen bonds make it a privileged structure in drug design. However, the true potential of this scaffold is often unlocked through the strategic substitution of the N-phenyl ring. A classic case study in structure-activity relationships (SAR) is the comparison of positional isomers, where a simple shift in a substituent's location can profoundly alter a molecule's physicochemical properties and pharmacological profile.
This guide provides an in-depth comparative analysis of two such isomers: N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide. While identical in molecular formula and weight, the placement of the methoxy group—at the meta versus the para position—creates distinct electronic and steric environments. We will explore how this seemingly minor structural change influences their synthesis, crystal packing, spectroscopic signatures, and ultimately, their biological potential. This analysis serves as a practical guide for researchers, illustrating the critical importance of isomeric considerations in the rational design of novel therapeutic agents. Acetamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects[1].
I. Synthesis and Spectroscopic Characterization: A Tale of Two Isomers
The synthesis of both N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide is straightforward, typically achieved via the N-acetylation of the corresponding anisidine precursor. This reaction provides a reliable and efficient route to both target molecules, allowing for a direct comparison of their properties from a common synthetic origin.
Experimental Protocol: General Synthesis of Methoxyphenyl Acetamides
Objective: To synthesize N-(methoxyphenyl)acetamide by acetylation of the corresponding methoxyaniline (anisidine).
Materials:
3-Methoxyaniline (m-anisidine) or 4-Methoxyaniline (p-anisidine)
Acetic Anhydride
Glacial Acetic Acid
Sodium Acetate
Ethanol
Deionized Water
Standard laboratory glassware
Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve 0.1 mol of the chosen anisidine isomer (3-methoxyaniline or 4-methoxyaniline) in 50 mL of glacial acetic acid.
Reagent Addition: To this solution, add 0.12 mol of acetic anhydride. The addition should be done cautiously while stirring.
Reaction: Gently heat the reaction mixture under reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with constant stirring.
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure crystalline N-(3-methoxyphenyl)acetamide or N-(4-methoxyphenyl)acetamide.
Characterization: Dry the purified crystals and characterize them using melting point analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of methoxyphenyl acetamides.
Comparative Spectroscopic and Physical Data
The structural differences between the two isomers are clearly reflected in their physical properties and spectroscopic data. The melting point, a measure of the stability of the crystal lattice, often differs due to variations in intermolecular packing.
Data varies by source; representative signals for aromatic protons are typically between 6.8-7.5 ppm, with methoxy protons ~3.8 ppm and acetyl protons ~2.1 ppm.
Expert Analysis: The higher melting point of the para isomer suggests a more stable and efficient crystal packing arrangement compared to the meta isomer. This can be attributed to greater molecular symmetry and potentially more effective intermolecular hydrogen bonding, a critical factor we will explore in the next section. Spectroscopic data confirms the presence of all functional groups, with subtle differences in the chemical shifts of aromatic protons and carbons reflecting the different electronic environments imposed by the methoxy group's position.
II. Structural Analysis: The Impact of Methoxy Group Position
The position of the methoxy substituent dictates the electronic distribution within the aromatic ring through a combination of inductive and resonance (mesomeric) effects. This, in turn, influences molecular conformation and intermolecular interactions.
Electronic Effects: Meta vs. Para
Caption: Electronic effects of the methoxy group in the para vs. meta position.
Expert Analysis: In the para isomer, the strong, electron-donating resonance effect of the methoxy group significantly increases electron density on the ring and at the amide nitrogen, potentially influencing its hydrogen bonding capability and reactivity. For the meta isomer, this resonance effect is absent at the point of substitution, and the weaker, electron-withdrawing inductive effect becomes more influential on the local electronic environment. This fundamental electronic difference is a primary driver of the variations in their properties.
Crystal Structure and Intermolecular Interactions
X-ray crystallography studies of N-(4-methoxyphenyl)acetamide and its derivatives reveal detailed insights into their solid-state conformation. In 2-chloro-N-(4-methoxyphenyl)acetamide, for instance, the acetamido group is twisted out of the plane of the phenyl ring.[7][8] The crystal structure is stabilized by a three-dimensional network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π interactions.[7][8]
For N-(4-methoxyphenyl)acetamide itself, the crystal system is orthorhombic with the space group Pbca.[9][10][11] This highly ordered and symmetric packing, facilitated by strong intermolecular N—H⋯O=C hydrogen bonds, contributes to its higher melting point. While detailed crystal structure data for the parent N-(3-methoxyphenyl)acetamide is less commonly reported, studies on its derivatives show that the crystal packing is also dominated by C—H⋯O bonding.[12][13] However, the lower symmetry of the meta isomer can lead to less efficient packing and weaker overall intermolecular forces, consistent with its lower melting point.
III. Comparative Biological Activity
The differences in electronic structure and molecular shape between the 3-methoxy and 4-methoxy isomers are expected to translate into different biological activities. While a direct head-to-head comparison in a single study is rare, we can synthesize findings from various reports on their derivatives to build a comparative profile.
Derivatives of N-(4-methoxyphenyl)acetamide have been investigated for a range of activities. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, demonstrated high fungicidal activity against Fusarium oxysporum and antibacterial activity against Pectobacterium carotovorum.[14][15] Other studies have highlighted the anti-inflammatory and antioxidant potential of various acetamide derivatives, with the 4-methoxy substitution being a common feature in active compounds.[1][16][17]
While less data is available for the 3-methoxy isomer, its derivatives have also been synthesized and investigated in contexts like indole-based acetamides.[12][13] The different electronic profile of the meta isomer would present a distinct pharmacophore to biological targets. It is plausible that for certain receptors, the specific hydrogen bonding pattern and electrostatic potential of the 3-methoxy derivative could lead to higher binding affinity compared to its para counterpart, or vice-versa.
Experimental Protocol: In Vitro Antibacterial Susceptibility Test (Agar Well Diffusion)
Objective: To evaluate and compare the antibacterial activity of 3- and 4-methoxyphenyl acetamide derivatives against a target bacterial strain (e.g., E. coli or S. aureus).
Materials:
Synthesized 3- and 4-methoxyphenyl acetamide derivatives
Bacterial culture (e.g., E. coli ATCC 25922)
Mueller-Hinton Agar (MHA)
Dimethyl sulfoxide (DMSO)
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
Sterile petri dishes, cotton swabs, and micropipettes
Incubator
Procedure:
Preparation: Prepare sterile MHA plates. Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMSO.
Inoculation: Grow the bacterial strain in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of an MHA plate.
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.
Loading: Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Add 100 µL of pure DMSO to one well as a negative control. Place a standard antibiotic disc in the center as a positive control.
Incubation: Allow the plates to stand for 1 hour for pre-diffusion of the compounds, then incubate at 37°C for 18-24 hours.
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
Analysis: Compare the zone diameters produced by the 3-methoxy and 4-methoxy derivatives. A larger zone indicates greater antibacterial activity.
IV. Conclusion and Future Directions
The comparison of N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide serves as a powerful illustration of the principles of medicinal chemistry. A simple change in the position of a methoxy group leads to tangible differences in physical properties like melting point, driven by distinct crystal packing efficiencies and intermolecular forces. These structural variations are rooted in the fundamental electronic differences between meta and para substitution, which alter charge distribution and molecular conformation.
Key Findings:
Synthesis: Both isomers are readily accessible via standard N-acetylation protocols.
Physicochemical Properties: The para isomer exhibits a higher melting point, suggesting a more stable crystal lattice due to its higher symmetry and potentially more effective hydrogen bonding network.
Structure-Activity Relationship: The electron-donating resonance effect of the para-methoxy group creates a significantly different electronic environment compared to the meta isomer, where the inductive effect is more dominant.
Biological Potential: While data on the parent compounds is limited, their derivatives show promise in antimicrobial and anti-inflammatory applications. The isomeric position is a critical determinant of this activity.
For drug development professionals, this guide underscores the necessity of synthesizing and evaluating multiple positional isomers early in the discovery process. The distinct properties of the 3-methoxy and 4-methoxy derivatives highlight that both could serve as unique starting points for optimization, potentially leading to compounds with different selectivity profiles, metabolic stabilities, or potencies. Future research should focus on direct, parallel biological screening of these and other related isomers to build a more comprehensive SAR model that can guide the rational design of next-generation acetamide-based therapeutics.
References
IUCr Journals. (2022, July 15). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from IUCr Journals. [Link]
ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from ResearchGate. [Link]
Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from cjk.kz. [Link]
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from PubChem. [Link]
IUCr Journals. (2024, July 9). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. Retrieved from IUCr Journals. [Link]
ResearchGate. (2025, September 4). N-(4-Methoxyphenyl)acetamide. Retrieved from ResearchGate. [Link]
University of Southampton. (2008, June 21). N-(4-methoxyphenyl)acetamide. Retrieved from eCrystals - University of Southampton. [Link]
IUCr Journals. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from IUCr Journals. [Link]
ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide with 50% ellipsoids. Retrieved from ResearchGate. [Link]
PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from PubChem. [Link]
Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from Galaxy Publication. [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from ResearchGate. [Link]
SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide. Retrieved from SpectraBase. [Link]
ResearchGate. (2025, October 16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from ResearchGate. [Link]
PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from PMC. [Link]
NIST WebBook. (n.d.). 3-Methoxyacetanilide. Retrieved from NIST Chemistry WebBook. [Link]
Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from Arkivoc. [Link]
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from PMC. [Link]
NIST WebBook. (n.d.). 4-Methoxyphenoxyphenylacetamide. Retrieved from NIST Chemistry WebBook. [Link]
cjk.kz. (n.d.). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from cjk.kz. [Link]
CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from CyberLeninka. [Link]
ChemSynthesis. (2025, May 20). N-(4-methoxyphenyl)acetamide. Retrieved from ChemSynthesis. [Link]
Google Patents. (n.d.). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate.. Retrieved from ResearchGate. [Link]
PubChemLite. (n.d.). N-(3-methoxyphenyl)acetamide (C9H11NO2). Retrieved from PubChemLite. [Link]
Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from ScienceDirect. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Safety Summary
Compound Identity: N-(3-methoxyphenyl)-2-(phenylamino)acetamide
CAS Registry Number: 1021084-95-6
Physical State: Solid (Powder/Crystal)
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1][2][3]
Critical Warning: This compound contains aniline and anisidine substructures.[1][3] While acute oral toxicity is moderate (GHS Category 4), these functional groups are associated with methemoglobinemia (blood toxicity) and potential skin sensitization.[2][3] Absorption through intact skin is a significant risk vector.[2][3]
Risk Assessment & Hazard Identification
Expertise & Experience: Why this specific protocol?
Standard laboratory safety often treats all "white powders" similarly.[3] However, the structural analysis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide reveals specific risks that dictate our PPE choices.[2][3]
Note on Glove Permeation: Acetamide derivatives can permeate thin nitrile rubber.[3] For prolonged contact (>15 mins) with solutions, Silver Shield/4H laminate gloves are the only material offering >4 hour breakthrough protection.[2][3]
Operational Protocol: Safe Handling Lifecycle
Autonomy: A custom workflow for high-integrity handling.[1][2][3]
Phase 1: Pre-Operational Setup[1][3][4]
Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).[1][2][3]
Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood to capture minor particulate spills.[1][3]
Decon Prep: Prepare a wash bottle with 10% surfactant/water solution (acetamides are generally lipophilic; water alone is ineffective).[1][2][3]
Phase 2: Active Handling (Weighing & Synthesis)[1][3][4]
Use an analytical balance inside the fume hood or a powder containment enclosure.[1][3]
Use an anti-static gun if the powder is flighty to prevent dispersal.[2][3]
Solubilization:
Add solvent slowly to prevent aerosolization.[2][3]
Once in solution, the risk of skin absorption increases significantly.[2][3] Do not touch the outer surface of flasks with gloved hands —use tongs or wipe down glassware before handling.[2][3]
Phase 3: Doffing & Disposal[1][3][4][6][11][13]
Gross Decon: Wipe outer gloves with a surfactant-dampened wipe before removal.[2][3]
Doffing Technique: Use the "Beak Method" (pulling one glove off by the fingertips, then sliding a finger under the second glove) to ensure skin never touches the outer glove surface.[1][3]
Disposal:
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[2][3]
Liquid Waste: Segregate into "Organic Waste - Halogenated/Non-Halogenated" (depending on solvent).
Contaminated PPE: Disposable gloves and benchkote pads must be treated as solid hazardous waste, not regular trash.[3]
Visualization: Safety Workflow
Mandatory Visualization: Logic flow for handling.[3]
Caption: Figure 1. The Safe Handling Lifecycle for N-(3-methoxyphenyl)-2-(phenylamino)acetamide, detailing the progression from risk assessment to disposal.
Emergency Response
Expertise: Immediate actions for specific toxicological risks.[3]
PubChem. (2025).[1][2][3] Compound Summary: N-(3-methoxyphenyl)acetamide Derivatives. National Library of Medicine.[2][3] Retrieved from [Link][2][3]
National Research Council (US). (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]